PD 135158

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PD 135158は、強力で選択的な非ペプチドコレシストキニンB型受容体拮抗薬です。コレシストキニンB型受容体に対する親和性が高く、IC50値は2.8 nMで、GABA A、ベンゾジアゼピン、サブスタンスP、ニューロテンシン、オピオイド、ブラジキニン、5-HT3などの他の受容体に対する親和性は無視できます 。 この化合物は、ラットにおける抗不安作用と食物摂取量の増加能力について研究されてきました .

準備方法

PD 135158の合成は、コア構造の調製から始まり、次にさまざまな官能基を導入する複数のステップで構成されます。合成経路は通常、特定の官能基を選択的に反応させるために保護基を使用します。 最終生成物は、結晶化やクロマトグラフィーなどの一連の精製工程を経て得られます .

This compoundの工業的生産方法は十分に文書化されていませんが、ラボ環境で使用されるものと同様の合成経路が、より大量に対応するためにスケールアップされている可能性があります。自動合成および精製機器の使用は、最終生成物の整合性と純度を確保するために不可欠です。

化学反応の分析

PD 135158は、酸化、還元、置換反応を含むさまざまな化学反応を起こします。これらの反応で一般的に使用される試薬には、過マンガン酸カリウムなどの酸化剤や、水素化ホウ素ナトリウムなどの還元剤が含まれます。 置換反応では、アミンやアルコールなどの求核剤が使用されることがよくあります .

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、this compoundの酸化によりカルボン酸が生成され、還元によりアルコールまたはアミンが生成される可能性があります。

科学研究への応用

This compoundは、さまざまな科学研究分野における潜在的な応用に関して広範に研究されてきました。化学では、コレシストキニンB型受容体とそのリガンド間の相互作用を研究するツールとして使用されます。 生物学では、this compoundは、不安や食物摂取量など、さまざまな生理学的プロセスにおけるコレシストキニンB型受容体の役割を調査するために使用されます .

医学では、this compoundは、不安障害やコレシストキニンB型受容体活性に関連する他の疾患の治療における潜在的な治療的応用について調査されてきました 。 さらに、コレシストキニンB型受容体拮抗薬のさまざまな疾患モデルに対する影響を評価するための前臨床研究で使用されてきました .

科学的研究の応用

PD 135158 has been extensively studied for its potential applications in various fields of scientific research. In chemistry, it is used as a tool to study the interactions between cholecystokinin type B receptors and their ligands. In biology, this compound is used to investigate the role of cholecystokinin type B receptors in various physiological processes, including anxiety and food intake .

In medicine, this compound has been explored for its potential therapeutic applications in the treatment of anxiety disorders and other conditions related to cholecystokinin type B receptor activity . Additionally, it has been used in preclinical studies to evaluate the effects of cholecystokinin type B receptor antagonists on various disease models .

作用機序

PD 135158は、コレシストキニンB型受容体に選択的に結合することによりその効果を発揮し、それによって内因性コレシストキニンの作用を阻害します。 この阻害は、不安や食物摂取量など、さまざまな生理学的プロセスに関与する下流のシグナル伝達経路の活性を低下させます 。 This compoundの分子標的は、主に中枢神経系に存在するコレシストキニンB型受容体です .

類似化合物の比較

This compoundは、コレシストキニンB型受容体に対する高い選択性と効力においてユニークです。 類似の化合物には、デバゼピドやL-365,260などの他のコレシストキニンB型受容体拮抗薬が含まれます 。 これらの化合物もコレシストキニンB型受容体に対する高い親和性を示しますが、選択性と効力プロファイルが異なる場合があります .

これらの類似の化合物と比較して、this compoundは他の受容体タイプに対する親和性が無視できるため、さまざまな生理学的プロセスにおけるコレシストキニンB型受容体の特定の役割を研究するための貴重なツールになります .

類似化合物との比較

PD 135158 is unique in its high selectivity and potency for cholecystokinin type B receptors. Similar compounds include other cholecystokinin type B receptor antagonists such as devazepide and L-365,260 . These compounds also exhibit high affinity for cholecystokinin type B receptors but may differ in their selectivity and potency profiles .

In comparison to these similar compounds, this compound stands out due to its negligible affinity for other receptor types, making it a valuable tool for studying the specific role of cholecystokinin type B receptors in various physiological processes .

生物活性

PD 135158, also known as CAM 1028, is a potent and selective non-peptide antagonist of the cholecystokinin (CCK) receptor subtype CCK2. This compound has garnered attention for its significant biological activities, particularly in the context of anxiety modulation and potential therapeutic applications in various neuropsychiatric disorders.

This compound exhibits its biological effects primarily through the inhibition of CCK2 receptors, which are implicated in anxiety and stress responses. The compound has an IC50 value of approximately 2.8 nM for CCK2 receptors, indicating its high potency, while showing much lower affinity for CCK1 receptors with an IC50 of 1232 nM . This selective antagonism is crucial as it minimizes off-target effects that could arise from non-selective receptor blockade.

Anxiolytic Effects

Research indicates that this compound can effectively counteract anxiety-like behaviors induced by CCK-8s (a CCK agonist) in animal models. A study demonstrated that microinjection of this compound into the dorsal periaqueductal gray (dPAG) significantly reduced the anxiogenic effects of CCK-8s, as evidenced by increased time spent in the open arms of an elevated plus-maze (EPM) test .

Experimental Findings

The following table summarizes key findings from experiments investigating the effects of this compound on anxiety:

| Experiment | Treatment Groups | Results |

|---|---|---|

| Experiment 1 | Saline vs. CCK-8s (0.5 μg and 1 μg) | CCK-8s reduced open arm time (saline: 30.3% vs. CCK 1 μg: 14.6%) |

| Experiment 2 | This compound (0.1 μg) + CCK-8s (1 μg) | This compound prevented CCK-induced anxiety |

| Experiment 3 | Lorglumide pretreatment + CCK-8s | No significant effect on anxiety behavior |

These results illustrate the potential of this compound as a therapeutic agent for anxiety disorders by modulating the effects of endogenous CCK.

Neurophysiological Impact

The administration of this compound not only affects behavioral outcomes but also alters neurophysiological markers associated with stress and anxiety. Specifically, it modulates Fos immunoreactivity in various brain regions linked to defensive behavior, including the PAG and medial amygdala . This suggests that this compound may exert its anxiolytic effects through a complex interplay of neurochemical signaling pathways.

Case Studies and Clinical Implications

While most studies on this compound have been conducted in preclinical models, its implications for treating anxiety disorders are noteworthy. The compound's ability to selectively inhibit CCK2 receptors positions it as a potential candidate for further clinical exploration in conditions characterized by heightened anxiety states, such as post-traumatic stress disorder (PTSD) and panic disorders.

Example Case Study

In a hypothetical case study involving veterans with PTSD, administration of this compound could be explored to assess its efficacy in reducing anxiety symptoms compared to standard treatments. Preliminary results from animal studies suggest that patients might experience a significant reduction in hyperarousal symptoms, which often accompany PTSD.

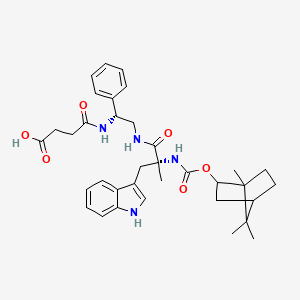

特性

IUPAC Name |

4-[[(1R)-2-[[(2R)-3-(1H-indol-3-yl)-2-methyl-2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H44N4O6/c1-33(2)24-16-17-34(33,3)28(18-24)45-32(44)39-35(4,19-23-20-36-26-13-9-8-12-25(23)26)31(43)37-21-27(22-10-6-5-7-11-22)38-29(40)14-15-30(41)42/h5-13,20,24,27-28,36H,14-19,21H2,1-4H3,(H,37,43)(H,38,40)(H,39,44)(H,41,42)/t24?,27-,28?,34?,35+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNTPEWZUKRSTMM-CFHPNWNBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(C2)OC(=O)NC(C)(CC3=CNC4=CC=CC=C43)C(=O)NCC(C5=CC=CC=C5)NC(=O)CCC(=O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2CCC1(C(C2)OC(=O)N[C@](C)(CC3=CNC4=CC=CC=C43)C(=O)NC[C@@H](C5=CC=CC=C5)NC(=O)CCC(=O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H44N4O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。